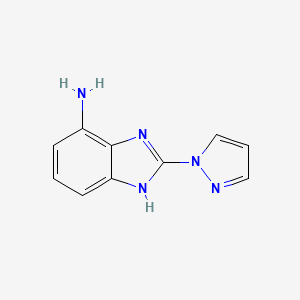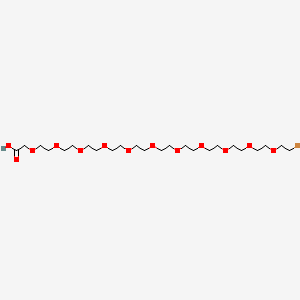
naphthalene-2-carboxylate;vanadium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2-carboxylate;vanadium(4+) is a chemical compound known for its unique properties and applications. It is also referred to as vanadyl naphthenate and has the molecular formula C44H28O8V. This compound is a complex of naphthenic acids and vanadium in the +4 oxidation state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carboxylate;vanadium(4+) typically involves the reaction of naphthenic acids with vanadium pentoxide (V2O5) under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or xylene, at elevated temperatures. The vanadium pentoxide is reduced to vanadium(4+) during the reaction, forming the desired complex .
Industrial Production Methods
Industrial production of naphthalene-2-carboxylate;vanadium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2-carboxylate;vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(3+).
Substitution: The naphthenic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) complexes .
Scientific Research Applications
Naphthalene-2-carboxylate;vanadium(4+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of vanadium-based materials and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of naphthalene-2-carboxylate;vanadium(4+) involves its interaction with various molecular targets and pathways. In biological systems, it can activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate (VOSO4): Another vanadium(4+) compound with similar redox properties.
Vanadyl acetylacetonate (VO(acac)2): A vanadium(4+) complex with acetylacetonate ligands.
Vanadyl naphthenate: A similar compound with different naphthenic acid ligands
Uniqueness
Naphthalene-2-carboxylate;vanadium(4+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to participate in various redox reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C44H28O8V |
|---|---|
Molecular Weight |
735.6 g/mol |
IUPAC Name |
naphthalene-2-carboxylate;vanadium(4+) |
InChI |
InChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
InChI Key |
DLHFCHPXIYNOOK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102089.png)

![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)
![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)



